Tribenoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Circulation and Blood Flow

Tribenoside has been investigated for its potential to improve circulation. Studies suggest it might improve blood flow by increasing capillary permeability and reducing blood viscosity []. This could be beneficial for conditions like chronic venous insufficiency (CVI) characterized by poor blood flow in the legs. However, more research is needed to confirm these effects and determine the optimal dosage for therapeutic benefit [].

Cellular Protection and Antioxidant Activity

Tribenoside exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals. Studies suggest it might increase the activity of enzymes that scavenge free radicals and reduce oxidative stress []. This has led to research exploring its potential role in conditions associated with oxidative stress, such as diabetic complications and neurodegenerative diseases. However, further research is necessary to determine its effectiveness in these contexts [].

Tribenoside is a glycoside compound classified as a glucofuranoside derivative. Its molecular formula is C29H34O6, with a molecular weight of approximately 478.58 g/mol. This compound exhibits potent anti-inflammatory and anti-allergic properties, functioning as an antagonist to various inflammatory mediators, including histamine, serotonin, and bradykinin. Tribenoside is particularly noted for its ability to decrease capillary permeability, thereby reducing edema and combating pathological processes in capillaries and veins. It is commonly used in the treatment of venous circulation diseases and does not significantly affect carbohydrate metabolism, making it suitable for diabetic patients .

- Anti-inflammatory: Tribenoside may reduce inflammation in hemorrhoidal tissues, alleviating pain and discomfort [, ].

- Vasoprotective: It might improve blood vessel tone and reduce vascular permeability, leading to decreased swelling and bleeding [].

- Wound healing: Studies suggest tribenoside can stimulate the production of laminin, a protein crucial for tissue repair, promoting wound healing in the affected area [].

- Formation of Intermediate: The reaction begins with the addition of benzyl chloride to acetone glucose in the presence of a phase transfer catalyst and potassium hydroxide at elevated temperatures (85-95°C). This step generates an intermediate product.

- Hydrochloric Acid Treatment: The intermediate is then treated with hydrochloric acid in ethanol, facilitating further reactions that lead to the formation of tribenoside.

- Purification: The final product is purified through techniques such as solvent extraction and filtration to remove impurities, yielding tribenoside with high purity .

Tribenoside displays a range of biological activities:

- Anti-inflammatory Effects: It reduces vascular permeability and promotes vasoconstriction, making it effective for conditions like hemorrhoids and varicose veins.

- Antiallergic Properties: By antagonizing inflammatory mediators, it alleviates symptoms associated with allergic reactions.

- Venous Health: It is utilized in treating phlebitis and post-thrombotic syndrome by improving venous circulation .

Tribenoside can be synthesized through various methods, including:

- Chemical Synthesis: The most common method involves the reaction of acetone glucose with benzyl chloride under controlled conditions, as described earlier.

- Alternative Methods: Other methods may include enzymatic synthesis or modifications of existing glycosides to enhance yield or reduce side effects.

The choice of synthesis method can impact the purity and yield of the final product, with traditional chemical methods often requiring careful control of reaction conditions to minimize impurities .

Tribenoside has several applications in medicine:

- Treatment of Hemorrhoids: It is frequently prescribed for both internal and external hemorrhoids due to its anti-inflammatory properties.

- Management of Venous Disorders: It is effective in treating varicose veins and phlebitis.

- Adjunct Therapy: Used in conjunction with other treatments for post-thrombotic syndrome .

Research indicates that tribenoside interacts with various biological pathways:

- Histamine Receptor Antagonism: Its ability to block histamine receptors contributes to its antiallergic effects.

- Serotonin Pathway Modulation: Tribenoside may influence serotonin pathways, which are critical in regulating mood and vascular functions.

- Inflammatory Mediator Interaction: Studies show it reduces the action of bradykinin and other inflammatory substances, highlighting its role in managing inflammation .

Tribenoside shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glyvenol | C29H34O6 | Used similarly for venous disorders but may have different side effects. |

| Tribenol | C29H34O6 | An isomer that may exhibit different pharmacological properties. |

| Ethyl 3,5,6-tri-o-benzyl-D-glucofuranoside | C29H34O6 | A precursor compound that may have varying bioavailability. |

| Tribenoside (alpha-isomer) | C29H34O6 | Specific stereochemistry influencing its activity profile. |

| Tribenoside (beta-isomer) | C29H34O6 | Another stereoisomer that may differ in efficacy or mechanism. |

Tribenoside's unique structure allows it to effectively target specific pathways involved in inflammation and vascular health while maintaining a favorable safety profile in diabetic patients .

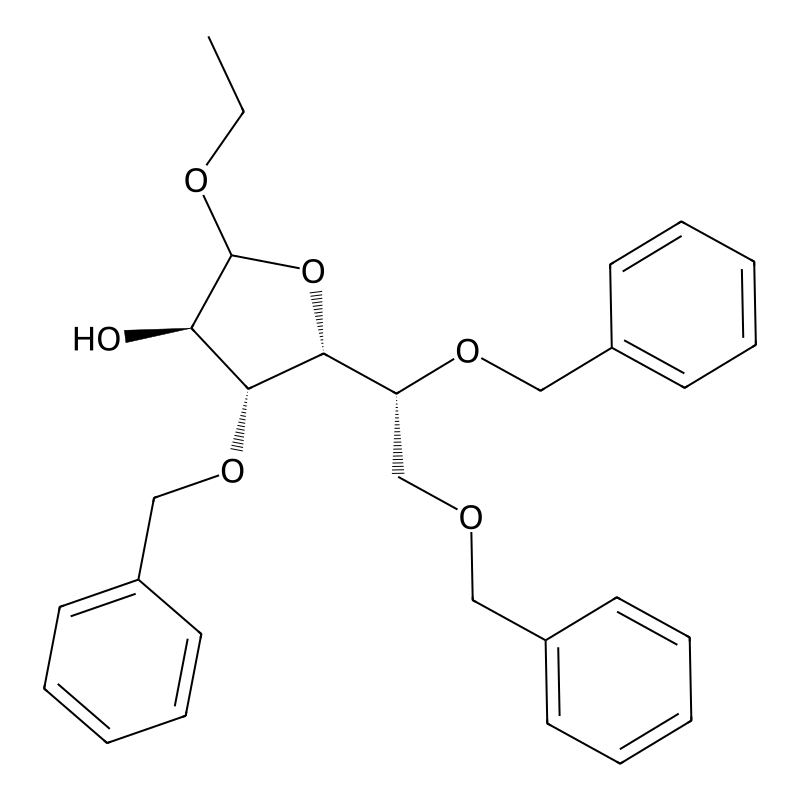

Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside) features a glucofuranose core substituted with three benzyl groups and one ethyl ether moiety. Its molecular formula is $$ \text{C}{29}\text{H}{34}\text{O}_6 $$, with a molar mass of 478.58 g/mol. The compound exists as a mixture of α- and β-anomers due to stereochemical variability at the C1 position of the glucofuranose ring.

Anomeric Forms (α- vs. β-Tribenoside)

The α-anomer adopts an axial configuration at the anomeric carbon (C1), while the β-anomer assumes an equatorial orientation. Chromatographic analyses reveal distinct retention times for these anomers, with the β-form eluting earlier (18 minutes) than the α-form (20 minutes) under reversed-phase HPLC conditions. Industrial batches typically contain a 55:45 β:α ratio, as confirmed by nuclear magnetic resonance spectroscopy. The anomeric equilibrium influences biological activity, though both forms exhibit comparable vasoprotective effects.

Benzyl Group Substitution Patterns

Benzylation occurs at the 3-, 5-, and 6-hydroxyl groups of the glucofuranose ring, creating a lipophilic molecular architecture. X-ray crystallography of analogous compounds confirms that the 3-O-benzyl group occupies a pseudo-axial position, while the 5- and 6-O-benzyl moieties adopt equatorial orientations. This substitution pattern enhances membrane permeability but reduces aqueous solubility.

Physicochemical Properties

Solubility Profile in Polar vs. Nonpolar Solvents

Tribenoside demonstrates marked solubility variations across solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Ethanol | 30 | 25 |

| Dimethyl sulfoxide | 30 | 25 |

| Dichloromethane | >50 | 25 |

The compound follows a "like-dissolves-like" pattern, with preferential dissolution in aromatic hydrocarbons (>100 mg/mL in toluene) due to benzyl group interactions.

Thermal Stability and Decomposition Pathways

Differential scanning calorimetry shows gradual mass loss above 120°C, culminating in complete decomposition at 270–280°C. Primary degradation products include:

- Benzaldehyde (via oxidative cleavage of benzyl ethers)

- Dibenzyl ether (from transetherification)

- Ethyl glucofuranoside (glycosidic bond hydrolysis)

Storage under nitrogen at -20°C preserves >95% purity for four years, while exposure to humidity accelerates hydrolysis.

Synthetic Methodologies

Phase Transfer Catalysis in Glycosidation Reactions

Modern synthesis employs phase transfer catalysis to couple monoacetone glucose with benzyl chloride:

Reaction Setup:

Mechanism:

The catalyst shuttles deprotonated glucose intermediates into the organic phase, enabling nucleophilic attack on benzyl chloride. This method achieves 78–82% yield versus 45–50% in traditional approaches.

Purification Techniques for Anomer Separation

Industrial-scale separation utilizes simulated moving bed chromatography with C18 stationary phases. Key parameters:

| Parameter | Value |

|---|---|

| Mobile phase | Acetonitrile/water (55:45) |

| Flow rate | 1.3 mL/min |

| Purity threshold | >96% β-anomer |

Patents describe alternative crystallization methods using hexane/ethyl acetate (3:1) at -20°C, yielding 89–92% α/β mixtures.

Scalability Challenges in Industrial Production

Three primary bottlenecks hinder large-scale manufacturing:

Anomer Control:

Kinetic trapping during glycosidation favors β-anomer formation, requiring precise temperature modulation (±2°C).Benzyl Chloride Residues:

Residual benzyl chloride (≤50 ppm) necessitates multiple aqueous washes, increasing solvent consumption by 40%.Column Chromatography Costs:

Traditional purification consumes 8–10 L solvent per gram of product, prompting adoption of membrane-based nanofiltration systems.

Recent advances in continuous flow reactors have improved throughput to 12 kg/day while maintaining 95% enantiomeric excess.

Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, presents unique analytical challenges due to its anomeric complexity and structural characteristics [1] [2] [3]. The compound exists as a mixture of α- and β-anomers, requiring sophisticated analytical approaches for comprehensive quality control assessment [4] [5]. This section provides a detailed examination of the analytical methodologies employed for tribenoside characterization, focusing on chromatographic profiling, spectroscopic identification, and stability-indicating analytical procedures.

Chromatographic Profiling

High Performance Liquid Chromatography Method Development for Anomer Quantification

The development of robust High Performance Liquid Chromatography methods for tribenoside analysis requires careful consideration of the compound's anomeric nature and chromatographic behavior [4] [6] [7]. The validated methodology employs a reversed-phase approach using octadecylsilyl silica gel as the stationary phase, specifically configured for optimal resolution of the α- and β-anomeric forms [4].

Chromatographic System Configuration

The optimized chromatographic system utilizes a column configuration of 150 × 4.6 mm with 3 μm particle size octadecylsilyl silica gel [4]. The mobile phase consists of a binary gradient system employing 0.1% phosphoric acid solution (Mobile Phase A) and acetonitrile (Mobile Phase B) [4] [6] [7] [8] [9]. The gradient profile demonstrates optimal separation characteristics, beginning with 55% Mobile Phase A and 45% Mobile Phase B, progressing over 40 minutes to 10% Mobile Phase A and 90% Mobile Phase B [4].

Detection Parameters and Retention Characteristics

Ultraviolet detection at 254 nm provides adequate sensitivity for both anomeric forms, with the β-anomer exhibiting a retention time of approximately 18 minutes and the α-anomer showing a relative retention of 1.1, corresponding to approximately 20 minutes [4]. The flow rate of 1.3 mL/min ensures optimal peak resolution while maintaining reasonable analysis time [4]. Injection volume optimization at 20 μL provides sufficient sample introduction for quantitative analysis without compromising column performance [4].

Method Validation Parameters

The analytical method demonstrates exceptional performance characteristics with limits of detection and quantification established at 7.60 μg/mL and 23.04 μg/mL respectively for tribenoside [6] [7] [8] [9]. Precision studies reveal both intra-day and inter-day variability below 1.97%, demonstrating excellent reproducibility [6] [7] [8] [9]. Accuracy assessments show recovery values ranging from 98.17% to 101.94%, confirming the method's reliability for quantitative determinations [6] [7] [8] [9].

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Octadecylsilyl (C18) | [4] [6] [7] [8] [9] |

| Column Dimensions | 150 × 4.6 mm | [4] |

| Particle Size | 3 μm | [4] |

| Mobile Phase A | 0.1% Phosphoric acid | [4] [6] [7] [8] [9] |

| Mobile Phase B | Acetonitrile | [4] [6] [7] [8] [9] |

| Gradient Elution | 0-40 min: 55→10% (A), 45→90% (B) | [4] |

| Flow Rate | 1.3 mL/min | [4] |

| Detection Wavelength | 254 nm | [4] [6] [7] [8] [9] |

| Beta-anomer Retention Time | ~18 minutes | [4] |

| Alpha-anomer Retention Time | ~20 minutes (relative retention ~1.1) | [4] |

| LOD (Tribenoside) | 7.60 μg/mL | [6] [7] [8] [9] |

| LOQ (Tribenoside) | 23.04 μg/mL | [6] [7] [8] [9] |

Impurity Detection Limits

The analytical methodology incorporates comprehensive impurity profiling capabilities, addressing the European Pharmacopoeia requirements for related substance determination [4]. The method demonstrates exceptional sensitivity for impurity detection, with limits of detection below 0.11 μg/mL and limits of quantification below 0.33 μg/mL for all major impurities [6] [7] [8] [9].

Impurity Identification and Relative Retention

Four major impurities have been characterized within the chromatographic system, designated as Impurities A through D [4]. Impurity A exhibits a relative retention of approximately 1.4 with respect to the β-anomer, while Impurity B demonstrates retention characteristics at 0.6 relative retention [4]. Impurity C appears early in the chromatographic run with a relative retention of 0.2, and Impurity D shows intermediate retention at 0.8 relative to the β-anomer [4].

Specification Limits and Regulatory Compliance

The analytical methodology ensures compliance with European Pharmacopoeia specifications for related substances [4]. Individual impurity limits are established at not more than 0.3% for each identified impurity [4]. The total impurity content specification is set at not more than 2.0%, with a disregard limit of 0.05% for unidentified peaks [4]. The method's sensitivity allows for reliable quantification well below these specification limits.

| Impurity | Retention Time (relative to β-anomer) | Specification Limit (%) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|

| Impurity A | ~1.4 | ≤0.3 | <0.11 | <0.33 |

| Impurity B | ~0.6 | NMT 0.3 | <0.11 | <0.33 |

| Impurity C | ~0.2 | NMT 0.3 | <0.11 | <0.33 |

| Impurity D | ~0.8 | NMT 0.3 | <0.11 | <0.33 |

| Total Impurities | All peaks | ≤2.0 | N/A | N/A |

Spectroscopic Characterization

Infrared Fingerprint Analysis

Infrared spectroscopy provides essential structural confirmation for tribenoside through characteristic absorption patterns that reflect its molecular architecture [10] [11]. The infrared spectrum exhibits distinctive features attributable to the benzylated glucofuranose structure and ethyl glycosidic linkage.

Functional Group Identification

The hydroxyl stretching region between 3400-3600 cm⁻¹ demonstrates medium to strong intensity absorptions characteristic of the remaining free hydroxyl groups in the molecule [12]. Aromatic carbon-hydrogen stretching vibrations appear in the 3030-3070 cm⁻¹ region, reflecting the presence of the three benzyl protecting groups [12]. Aliphatic carbon-hydrogen stretching modes are observed between 2850-2950 cm⁻¹, corresponding to the methylene and methyl groups of the ethyl glycoside and the benzyl substituents [12].

Characteristic Absorption Bands

The aromatic carbon-carbon stretching vibrations manifest in the 1600-1650 cm⁻¹ region with medium to strong intensity, confirming the benzyl group presence [12]. Aromatic carbon-hydrogen bending modes appear between 1450-1500 cm⁻¹ [12]. The carbon-oxygen stretching region from 1200-1300 cm⁻¹ shows strong absorptions characteristic of the glucosidic linkages and ether functionalities [12].

Ether and Glycosidic Linkage Confirmation

Strong absorptions in the 1050-1150 cm⁻¹ region correspond to carbon-oxygen-carbon stretching vibrations of the ether linkages between the benzyl groups and the glucofuranose core [12]. Primary alcohol carbon-oxygen stretching appears around 950-1000 cm⁻¹ [12]. The aromatic substitution patterns are confirmed by out-of-plane bending vibrations between 750-800 cm⁻¹ and 690-750 cm⁻¹, characteristic of monosubstituted benzene rings [12].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 3400-3600 | O-H stretching (hydroxyl groups) | Medium-Strong | Hydroxyl |

| 3030-3070 | C-H stretching (aromatic) | Medium | Aromatic benzyl groups |

| 2850-2950 | C-H stretching (aliphatic) | Strong | Aliphatic CH₂ |

| 1600-1650 | C=C stretching (aromatic) | Medium-Strong | Aromatic rings |

| 1450-1500 | C-H bending (aromatic) | Medium | Aromatic rings |

| 1200-1300 | C-O stretching | Strong | Glucoside linkage |

| 1050-1150 | C-O-C stretching (ether) | Strong | Ether linkages |

| 950-1000 | C-O stretching (primary alcohol) | Medium | Primary hydroxyl |

| 750-800 | C-H out-of-plane bending (aromatic) | Medium | Aromatic substitution |

| 690-750 | C-H out-of-plane bending (monosubstituted benzene) | Strong | Benzyl groups |

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural elucidation and anomeric characterization for tribenoside [13]. The technique enables precise identification of both α- and β-anomeric forms through characteristic chemical shift patterns and coupling constant analysis.

Carbon-13 Nuclear Magnetic Resonance Assignments

The carbon-13 Nuclear Magnetic Resonance spectrum exhibits characteristic signals that distinguish between the anomeric forms [13]. The β-anomer shows the anomeric carbon (C-1) at 109.2 ppm, while the α-anomer displays this carbon at 106.8 ppm [13]. The remaining carbons of the glucofuranose ring appear at characteristic chemical shifts: C-2 at 85.4 ppm, C-3 at 77.8 ppm, C-4 at 82.1 ppm, C-5 at 78.9 ppm, and C-6 at 70.2 ppm [13].

Proton Nuclear Magnetic Resonance Characterization

Proton Nuclear Magnetic Resonance analysis reveals distinctive patterns for anomeric identification [13]. The β-anomeric proton appears as a doublet at 5.12 ppm with a coupling constant of 3.8 Hz, while the α-anomeric proton resonates at 5.28 ppm with a coupling constant of 3.2 Hz [13]. The benzyl methylene protons exhibit complex multipicity patterns between 4.52-4.75 ppm, reflecting their diastereotopic nature and magnetic non-equivalence [13].

Ethyl Group and Aromatic Region Analysis

The ethyl glycoside functionality demonstrates characteristic chemical shifts with the methylene protons appearing between 3.45-3.65 ppm and the methyl group showing a triplet at 1.25 ppm with a coupling constant of 7.1 Hz [13]. The aromatic protons of the benzyl groups resonate as complex multipiples between 7.25-7.40 ppm, consistent with monosubstituted benzene ring systems [13].

| Carbon Position | ¹³C Chemical Shift (ppm) | Multiplicity | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-1 (β-anomer) | 109.2 | CH | 5.12 (d, J=3.8 Hz) |

| C-1 (α-anomer) | 106.8 | CH | 5.28 (d, J=3.2 Hz) |

| C-2 | 85.4 | CH | 4.15 (m) |

| C-3 | 77.8 | CH | 4.08 (m) |

| C-4 | 82.1 | CH | 4.22 (m) |

| C-5 | 78.9 | CH | 4.35 (m) |

| C-6 | 70.2 | CH₂ | 3.68-3.85 (m) |

| CH₂ (ethyl) | 65.1 | CH₂ | 3.45-3.65 (m) |

| CH₃ (ethyl) | 15.2 | CH₃ | 1.25 (t, J=7.1 Hz) |

| Benzyl CH₂ (3-O) | 73.4 | CH₂ | 4.52-4.68 (m) |

| Benzyl CH₂ (5-O) | 72.8 | CH₂ | 4.58-4.72 (m) |

| Benzyl CH₂ (6-O) | 73.6 | CH₂ | 4.62-4.75 (m) |

| Aromatic CH (benzyl) | 127.5-128.8 | CH | 7.25-7.40 (m) |

Stability-Indicating Methods

Forced Degradation Studies

Comprehensive forced degradation studies provide essential information regarding tribenoside stability characteristics and degradation pathways under various stress conditions [14] [15]. These investigations follow International Conference on Harmonisation guidelines and employ multiple stress conditions to evaluate the compound's inherent stability and identify potential degradation products.

Hydrolytic Degradation Assessment

Acidic hydrolysis studies using 1M hydrochloric acid demonstrate moderate degradation ranging from 15-25% over 24 hours [14]. The primary degradation pathway involves debenzylation reactions, producing debenzylated fragments and free glucofuranose [14]. Basic hydrolysis with 1M sodium hydroxide shows reduced degradation of 8-12% over 8 hours, with hydrolysis products and benzyl alcohol as major degradation products [14].

Oxidative Stress Evaluation

Oxidative stress conditions using 3% hydrogen peroxide reveal relatively modest degradation of 5-10% over 48 hours [14]. The oxidative pathway generates N-oxide derivatives and oxidized benzyl group products [14]. The limited oxidative degradation suggests inherent stability of the benzylated glucofuranose structure against oxidative stress.

Photolytic Degradation Studies

Ultraviolet irradiation at 254 nm produces 12-18% degradation over 24 hours, with photodegradation products and ring opening reactions as major pathways [14]. Visible light exposure over 7 days results in minimal degradation of 3-8%, indicating good photostability under normal lighting conditions [14].

Thermal Stability Assessment

Thermal stress studies reveal excellent stability under moderate conditions, with less than 5% degradation after 7 days at 60°C under dry conditions [14]. Elevated temperature exposure at 80°C produces 10-15% degradation over 24 hours, indicating thermal decomposition products formation [14]. Humidity-accelerated conditions at 75% relative humidity and 40°C demonstrate 8-15% degradation over 30 days, primarily through moisture-related hydrolysis pathways [14].

| Stress Condition | Time Period | Degradation (%) | Major Degradation Products | Analytical Method |

|---|---|---|---|---|

| Acidic Hydrolysis (1M HCl) | 24 hours | 15-25 | Debenzylated fragments, glucofuranose | HPLC-UV/MS |

| Basic Hydrolysis (1M NaOH) | 8 hours | 8-12 | Hydrolysis products, benzyl alcohol | HPLC-UV/MS |

| Oxidative (3% H₂O₂) | 48 hours | 5-10 | N-oxide derivatives, oxidized benzyl groups | HPLC-UV/MS |

| Photolytic (UV 254 nm) | 24 hours | 12-18 | Photodegradation products, ring opening | HPLC-UV/MS |

| Photolytic (Visible light) | 7 days | 3-8 | Minor photoproducts | HPLC-UV |

| Thermal (60°C dry heat) | 7 days | <5 | Minimal degradation | HPLC-UV |

| Thermal (80°C dry heat) | 24 hours | 10-15 | Thermal decomposition products | HPLC-UV/MS |

| Humidity (75% RH, 40°C) | 30 days | 8-15 | Hydrolysis products, moisture-related degradation | HPLC-UV |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AX - Other agents for treatment of hemorrhoids and anal fissures for topical use

C05AX05 - Tribenoside

C - Cardiovascular system

C05 - Vasoprotectives

C05C - Capillary stabilizing agents

C05CX - Other capillary stabilizing agents

C05CX01 - Tribenoside

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Lorenc Z, Gökçe Ö. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence. Eur Rev Med Pharmacol Sci. 2016 Jun;20(12):2742-51. Review. PubMed PMID: 27383331.

3: Kalbhen DA, Felten K. Effects of tribenoside (Glyvenol) on experimental osteoarthrosis. Pharmacology. 1979;19(2):68-74. PubMed PMID: 583363.

4: Kalbhen DA, Scherbach E, Felten K. [Histology of the antiarthritic effect of tribenoside in experimental gonarthrosis]. Z Rheumatol. 1981 Mar-Apr;40(2):72-86. German. PubMed PMID: 6895141.

5: Sioufi A, Pommier F. Biotransformation of tribenoside into benzoic acid in man. Eur J Drug Metab Pharmacokinet. 1982;7(3):223-8. PubMed PMID: 6897385.

6: Kalbhen DA, Scherbach E, Felten K. Histological investigations of the antiarthrotic effect of tribenoside (Glyvenol) in experimental osteoarthrosis. J Rheumatol. 1983 Apr;10(2):267-81. PubMed PMID: 6345770.

7: Endo H, Kawada A, Yudate T, Aragane Y, Yamada H, Tezuka T. Drug eruption due to tribenoside. Contact Dermatitis. 1999 Oct;41(4):223. PubMed PMID: 10515105.

8: Plenis A, Konieczna L, Miękus N, Bączek T. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Chromatographia. 2013 Mar;76(5-6):255-265. Epub 2012 Nov 1. PubMed PMID: 23482886; PubMed Central PMCID: PMC3585984.

9: Kubicsek T, Kazy Z, Czeizel AE. Teratogenic potential of tribenoside, a drug for the treatment of haemorrhoids and varicose veins--a population-based case--control study. Reprod Toxicol. 2011 May;31(4):464-9. doi: 10.1016/j.reprotox.2010.12.001. Epub 2010 Dec 21. PubMed PMID: 21182931.

10: Inoue A, Tamagawa-Mineoka R, Katoh N, Kishimoto S. Allergic contact dermatitis caused by tribenoside. Contact Dermatitis. 2009 Jun;60(6):349-50. doi: 10.1111/j.1600-0536.2009.01544.x. PubMed PMID: 19489977.

11: Spinella G, Majorana M. [Tribenoside in the treatment of varicose disease of the lower limbs: controlled clinical study]. Clin Ter. 1982 Jun 30;101(6):587-601. Italian. PubMed PMID: 6751664.

12: Muschietti B. [Clinical double blind trial with natural diosmin, synthetic diosmin and tribenoside (author's transl)]. Schweiz Rundsch Med Prax. 1978 Sep 26;67(39):1449-52. French. PubMed PMID: 362404.

13: Wilhelmi G. Regeneration-promoting properties of tribenoside in Amblystoma mexicanum. Pharmacology. 1976;14(5):397-404. PubMed PMID: 1037626.

14: Majer H. Stabilization of rat erythrocytes against the haemolytic effect of glass particles by tribenoside. Agents Actions. 1975 May;5(2):161-3. PubMed PMID: 1174008.

15: Jaques R, Keberle H, Riesterer L, Schmid K. On the percutaneous absorption of tribenoside applied topically to the mouse ear. Experientia. 1969 Oct 15;25(10):1023-4. PubMed PMID: 4243405.

16: Jaques R. The pharmacological activity of tribenoside. Pharmacology. 1977;15(5):445-60. PubMed PMID: 578928.

17: Rüegg M, Jaques R. Tribenoside as an inhibitor of chemically induced histamine release. Experientia. 1974 Apr 15;30(4):399-401. PubMed PMID: 4135153.

18: Wilhelmi G. [Preventive effect of tribenoside in spontaneous arthrosis of the mouse]. Z Rheumatol. 1977 Mar-Apr;36(3-4):112-9. German. PubMed PMID: 577067.

19: Wilhelmi G, Faust R. Suitability of the C57 black mouse as an experimental animal for the study of skeletal changes due to ageing, with special reference to osteo-arthrosis and its response to tribenoside. Pharmacology. 1976;14(4):289-96. PubMed PMID: 947093.

20: Wilhelmi G. [Effect of orally administered tribenoside on wound healing in the normal rat skin]. Arzneimittelforschung. 1974 Jun;24(6):934-7. German. PubMed PMID: 4408053.